

Danshenxinkun A: A Review of Available Toxicological Data and Safety Profile

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Compound of Interest

Compound Name: *Danshenxinkun A*

Cat. No.: *B044011*

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Disclaimer: This technical guide compiles and summarizes the currently available toxicological and safety information relevant to **Danshenxinkun A**. It is critical to note a significant gap in the scientific literature regarding dedicated, comprehensive non-clinical safety studies specifically on the isolated compound, **Danshenxinkun A**. The majority of the data presented herein is derived from studies on *Salvia miltiorrhiza* (Danshen) extracts, multi-component Danshen preparations, or the general class of tanshinones. While this information provides a foundational context, it should not be directly extrapolated to predict the complete safety profile of pure **Danshenxinkun A** without further dedicated investigation.

Executive Summary

Danshenxinkun A is a diterpenoid quinone and one of the active constituents isolated from the root of *Salvia miltiorrhiza* (Danshen), a herb widely utilized in traditional Chinese medicine, particularly for cardiovascular conditions. Despite its potential therapeutic applications, a comprehensive toxicological profile for **Danshenxinkun A** as a single chemical entity has not been established in publicly available literature. This document synthesizes the existing safety data on related Danshen products and tanshinones to offer a preliminary safety assessment for researchers, scientists, and drug development professionals. The available data suggests that while Danshen preparations are generally considered to have low toxicity at recommended doses, high concentrations may induce cytotoxic and vascular effects. Potential for drug interactions, particularly with anticoagulants and drugs metabolized by cytochrome P450 enzymes, is a key safety consideration.

Non-Clinical Toxicology of Danshen and Related Compounds

The following sections summarize toxicology data from studies on Danshen extracts and related compounds.

Acute Toxicity

Limited studies have been conducted on the acute toxicity of Danshen preparations.

Substance	Species	Route of Administration	LD50	Observations
Danshen Injection	Not Specified	Not Specified	1.49 g/kg (95% CI: 1.29-1.72 g/kg)	Data from a post-marketing safety evaluation.
Danshen Injection	Rat (Male & Female)	Intravenous	> 32 g/kg (administered as two doses in one day)	No mortality or signs of toxicity were observed over 14 days. Some animals exhibited struggling at the moment of injection. [1]

Experimental Protocol: Acute Toxicity of Danshen Injection in Rats[\[1\]](#)

- Test System: Sprague-Dawley rats (10 males and 10 females).
- Test Article: Danshen injection.
- Dosing: A single dose of 32 g/kg body weight was administered intravenously, divided into two injections on the same day.
- Observation Period: 14 days.

- Endpoints: General behavior, adverse effects, and mortality.

Sub-chronic Toxicity

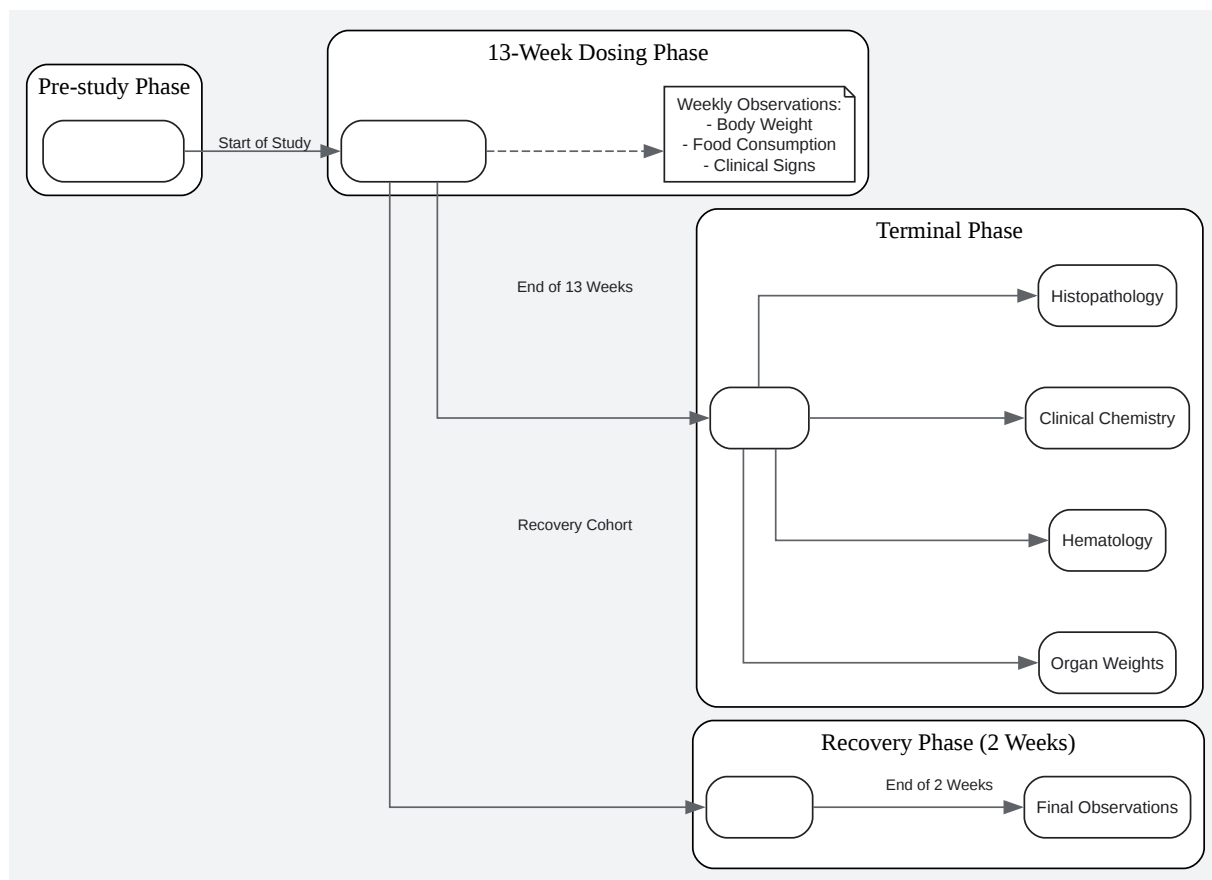
A 13-week study in rats evaluated the sub-chronic toxicity of Danshen injection.

Substance	Species	Route of Administration	Doses	NOAEL	Key Findings
Danshen Injection	Rat (Male & Female)	Intravenous	0, 1.92, 5.76, 19.20 g/kg/day	5.76 g/kg/day	No mortality or dose-dependent changes in food consumption. Effects on body weight gain were noted. Statistically significant differences in some hematological and biochemical parameters, and organ weights were observed. Dose-dependent focal inflammation at the injection site. No other significant gross or histopathological abnormalities

					in other organs.[1]
					Doses below 80 mg/kg were considered safe, while 320 mg/kg was toxic. Adverse reactions included digestive disorders, drug-induced erythrocyte deformation in multiple organs, and mild hyperplasia in bone marrow hematopoietic tissue.[2]
Depside Salt Injection from Danshen	Beagle Dog	Not Specified	< 80 mg/kg and 320 mg/kg	< 80 mg/kg	

Experimental Protocol: 13-Week Sub-chronic Toxicity of Danshen Injection in Rats[1]

- Test System: Sprague-Dawley rats (15 per sex per group).
- Test Article: Danshen injection.
- Dosing: Daily intravenous administration of 0 (control), 1.92, 5.76, and 19.20 g/kg for 13 weeks.
- Endpoints: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, gross pathology, and histopathology (control and high-dose groups). A 2-week recovery period was included.



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Experimental Workflow for Sub-chronic Toxicity Study.

In Vitro Cytotoxicity

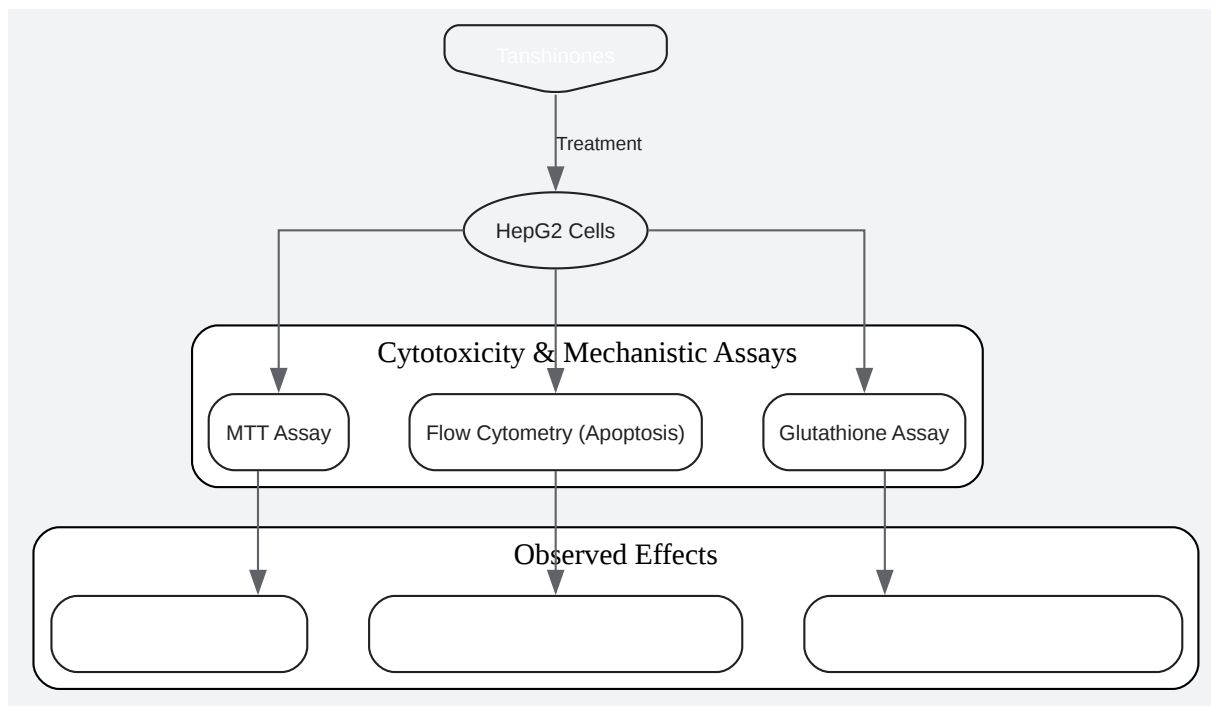
Studies on various tanshinones, the class of compounds to which **Danshenxinkun A** belongs, have demonstrated cytotoxic effects in different cell lines.

Compound(s)	Cell Line	Assay	Key Findings
Tanshinone I, Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone	HepG2 (Human hepatocellular carcinoma)	MTT Assay, Flow Cytometry	All tested tanshinones decreased cell viability in a concentration- dependent manner. Tanshinone IIA was found to induce apoptosis. With the exception of Tanshinone IIA, the other tanshinones caused a decrease in the GSH/GSSG ratio at higher concentrations, indicating the induction of oxidative stress.[3]
18 Tanshinone compounds	A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), HCT-15 (colon)	Sulforhodamine B (SRB) assay	All 18 tanshinones significantly inhibited the proliferation of all tested tumor cell lines, with IC50 values ranging from 0.2 to 8.1 µg/mL after 48 hours of exposure.[4]
Danshen Injection	Human Umbilical Vein Endothelial Cells (HUVECs)	Not Specified	Low concentrations of Danshen injection showed a protective effect, while high concentrations exhibited strong cytotoxic effects, including inhibition of cell viability and induction of apoptosis.

The apoptosis was associated with an increase in reactive oxygen species.[5]

Experimental Protocol: In Vitro Cytotoxicity of Tanshinones in HepG2 Cells[3]

- Cell Line: Human hepatocellular carcinoma (HepG2) cells.
- Test Articles: Cryptotanshinone, tanshinone I, tanshinone IIA, and dihydrotanshinone.
- Assays:
 - MTT Assay: To assess cell viability after 24 and 48 hours of treatment.
 - Flow Cytometry: To analyze apoptosis by detecting cells with fragmented DNA.
 - Glutathione Assay: To measure intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione to determine the GSH/GSSG ratio as an indicator of oxidative stress.



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In Vitro Cytotoxicity Experimental Overview.

Safety Pharmacology

Specific safety pharmacology studies on **Danshenxinkun A** are not available. The information below is inferred from the known pharmacological activities of Danshen and its constituents.

Cardiovascular System

The primary therapeutic targets of Danshen are within the cardiovascular system. While many of its cardiovascular effects are considered beneficial, they also necessitate careful consideration in a safety context.

- Hypotensive Effects: Danshen may lower blood pressure.

- **Antiplatelet and Anticoagulant Effects:** Danshen appears to thin the blood by inhibiting platelet aggregation and blood clotting. This can increase the risk of bleeding, especially when co-administered with other anticoagulant or antiplatelet drugs.

Central Nervous System (CNS)

Adverse effects such as dizziness and headache have been reported with the use of Danshen.

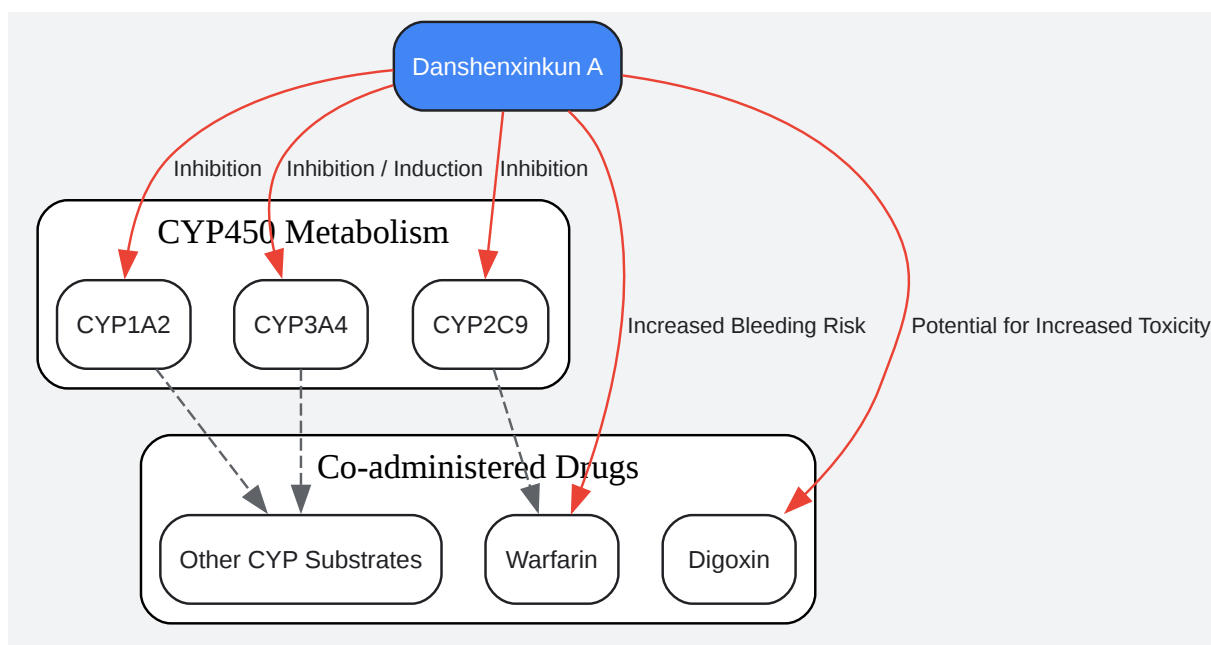
Respiratory System

No specific information on the effects of **Danshenxinkun A** on the respiratory system was identified.

Drug Interactions

A significant safety concern for Danshen and its constituents is the potential for drug-drug interactions.

- **Warfarin:** Danshen may potentiate the anticoagulant effect of warfarin, increasing the risk of bleeding.
- **Digoxin:** There is a possibility that Danshen may interfere with the clearance of digoxin, potentially leading to increased plasma levels and a higher risk of toxicity.
- **Cytochrome P450 (CYP) Enzymes:** Danshen extracts have been shown to inhibit several CYP450 enzymes, including CYP1A2, CYP2C9, and CYP3A4. This can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are metabolized by these enzymes. Conversely, some studies suggest that chronic administration of Danshen may induce CYP3A4 in the gut.[6]



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Potential Drug Interaction Pathways for Danshen Constituents.

Conclusions and Recommendations for Future Research

The available data provides a preliminary and indirect assessment of the potential toxicological profile of **Danshenxinkun A**. The information, largely derived from studies on Danshen extracts and other tanshinones, suggests that the primary safety concerns are related to cardiovascular effects at high doses, cytotoxicity, and the potential for significant drug-drug interactions.

For a comprehensive understanding of the safety profile of **Danshenxinkun A**, the following studies are recommended:

- Acute, sub-chronic, and chronic toxicity studies of isolated **Danshenxinkun A** in rodent and non-rodent species.
- A full panel of genetic toxicology studies (e.g., Ames test, in vitro and in vivo micronucleus tests).

- Safety pharmacology studies to assess effects on the cardiovascular, central nervous, and respiratory systems.
- Reproductive and developmental toxicology studies.
- ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicokinetic studies.
- Comprehensive in vitro and in vivo drug interaction studies to fully characterize the potential for interactions with key metabolic enzymes and transporters.

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